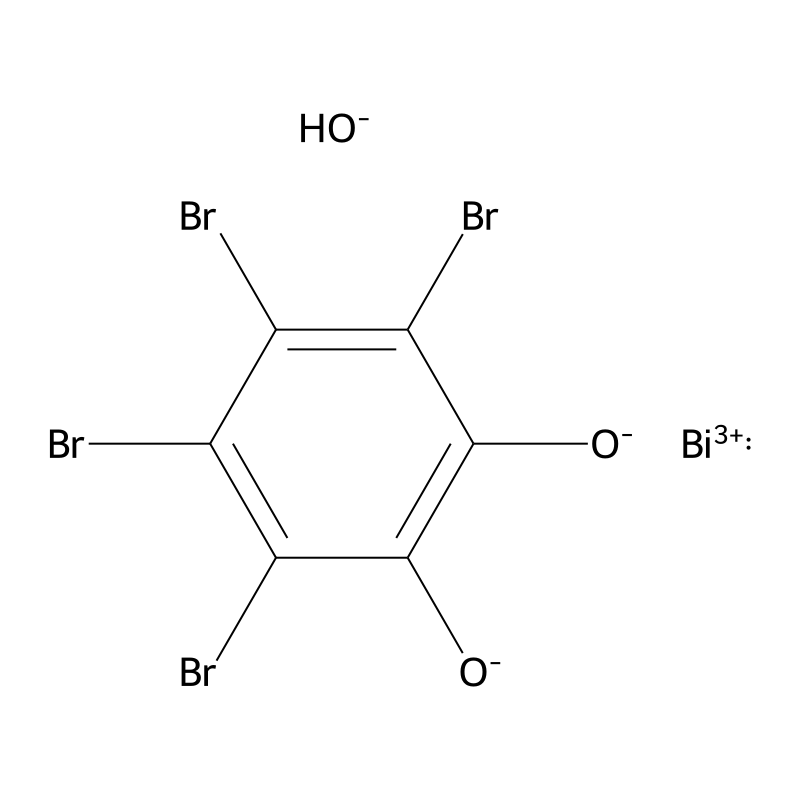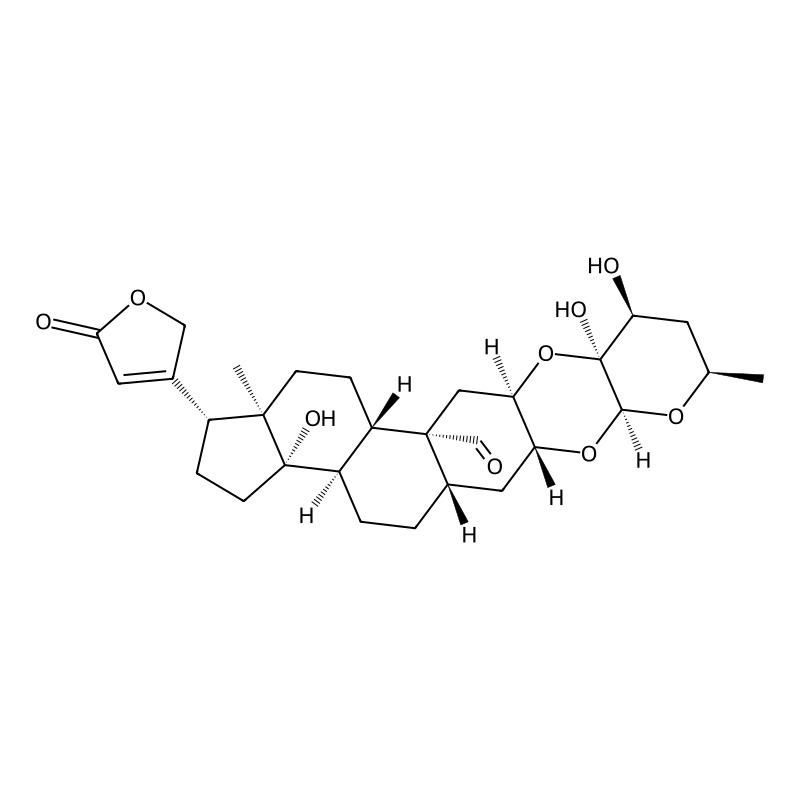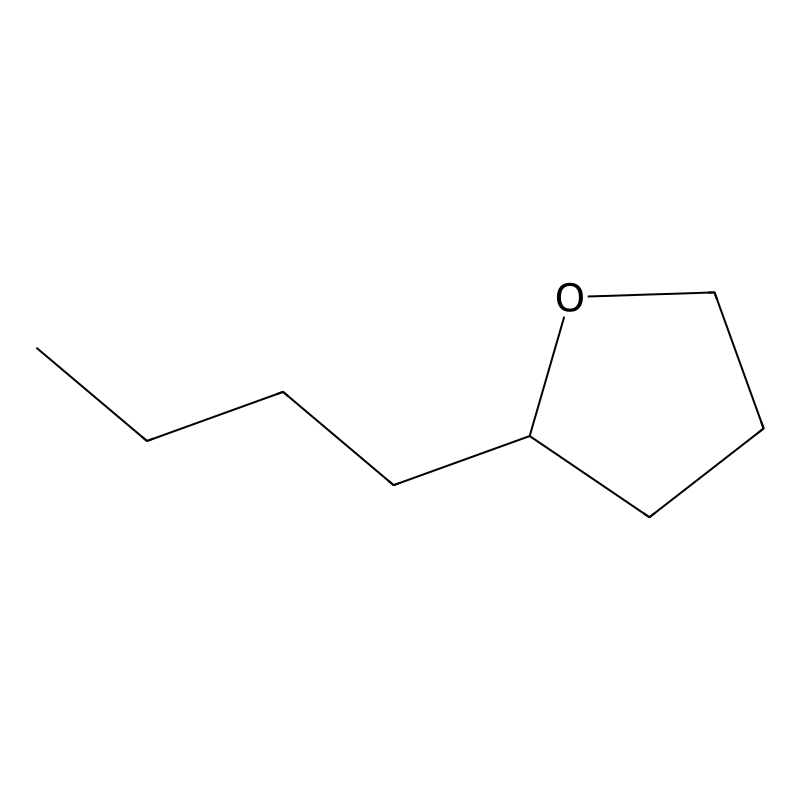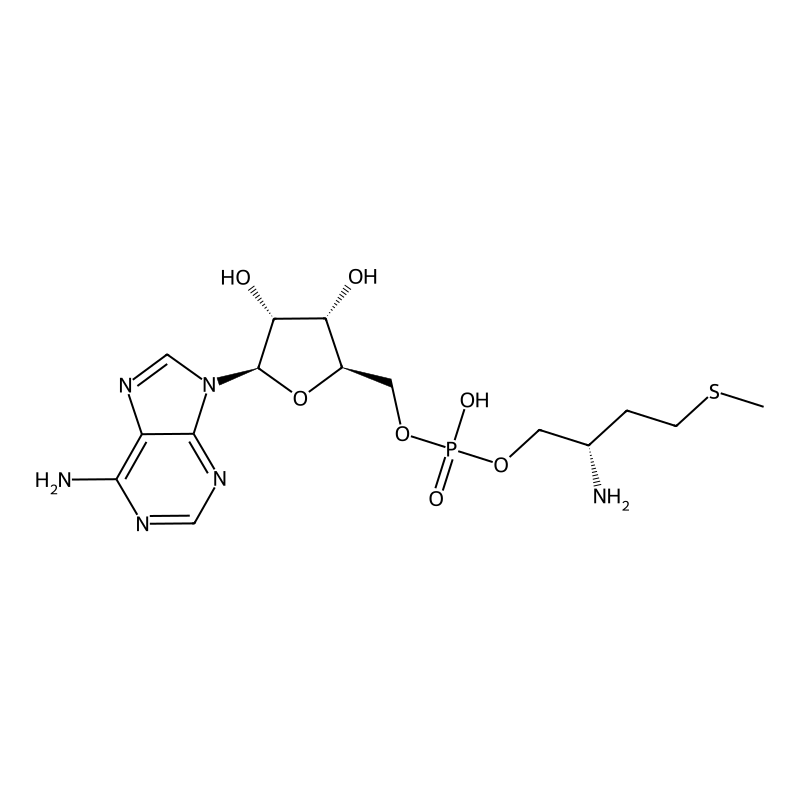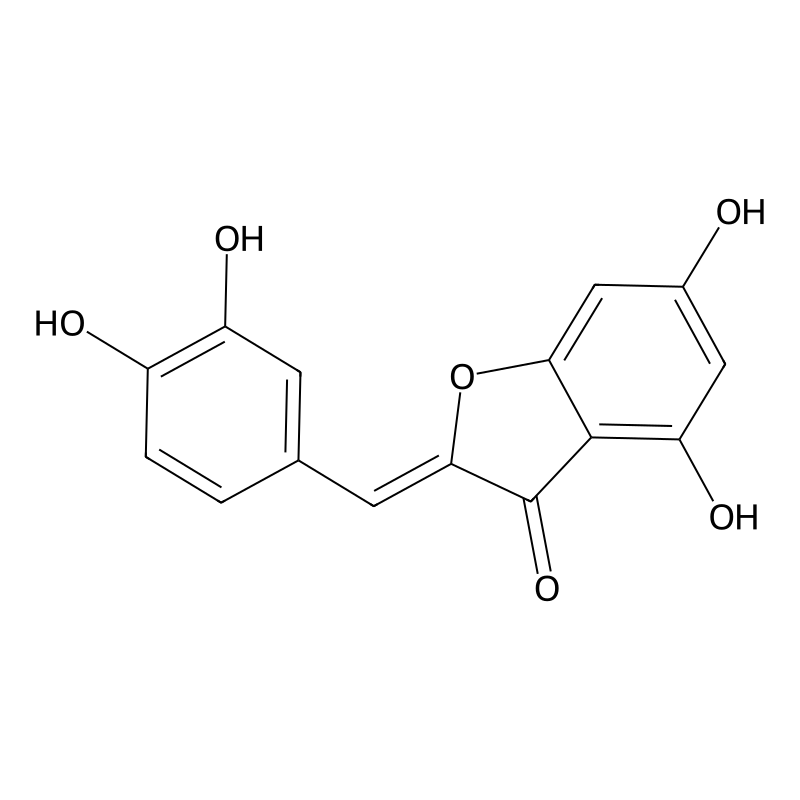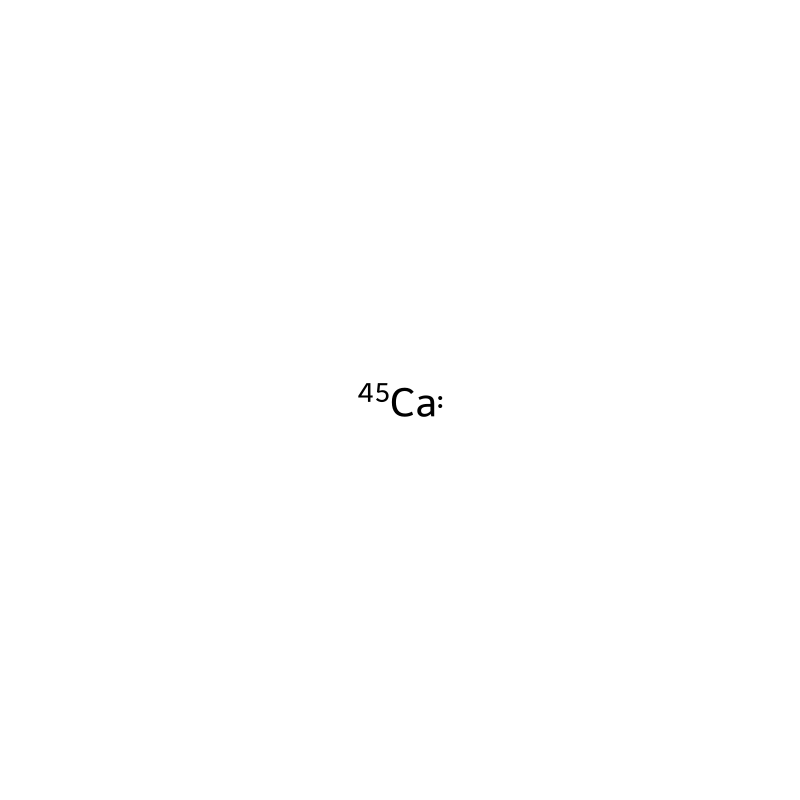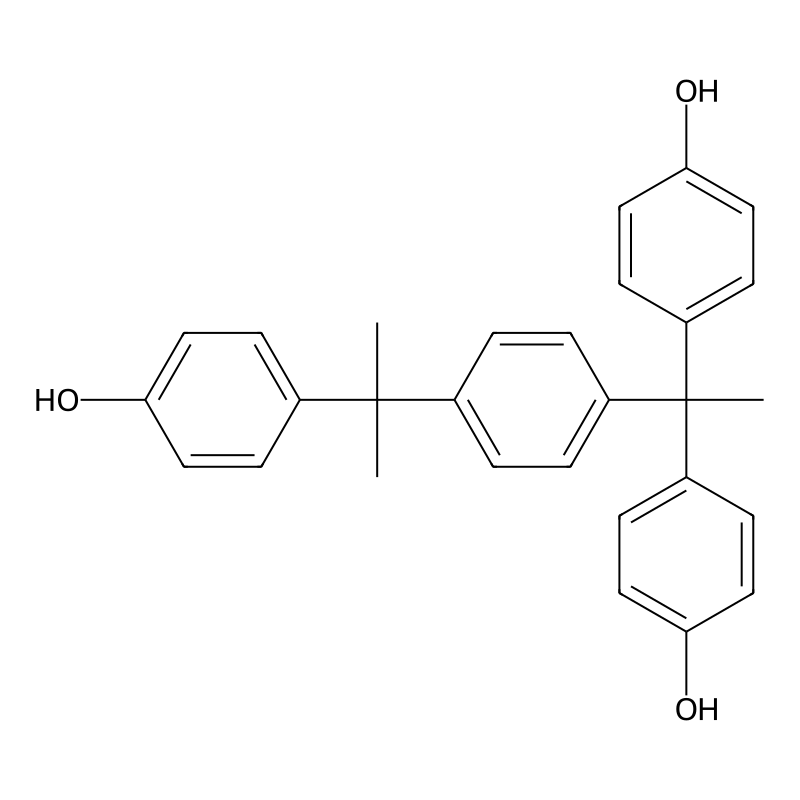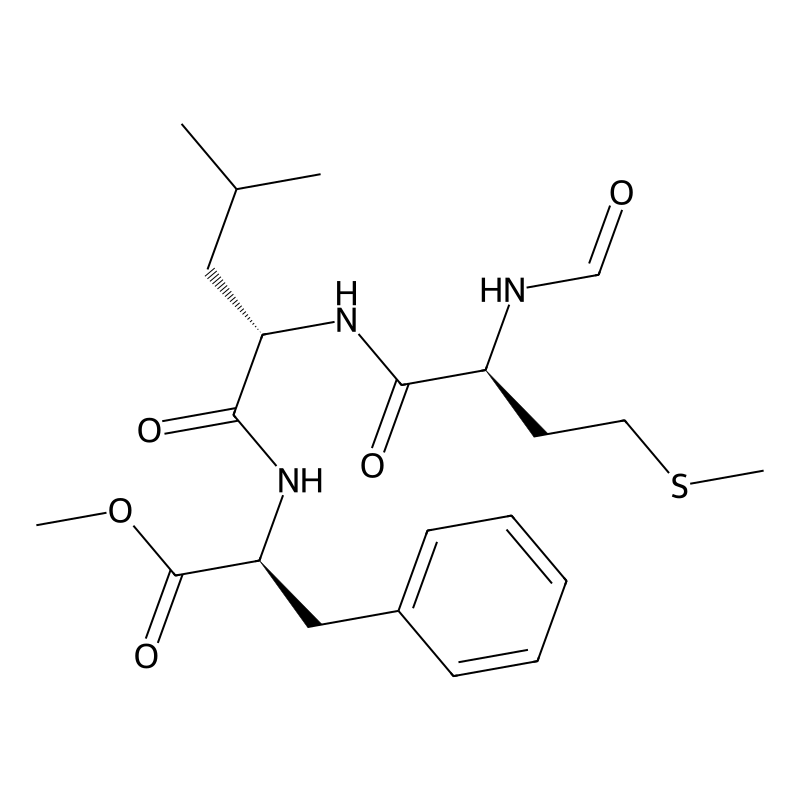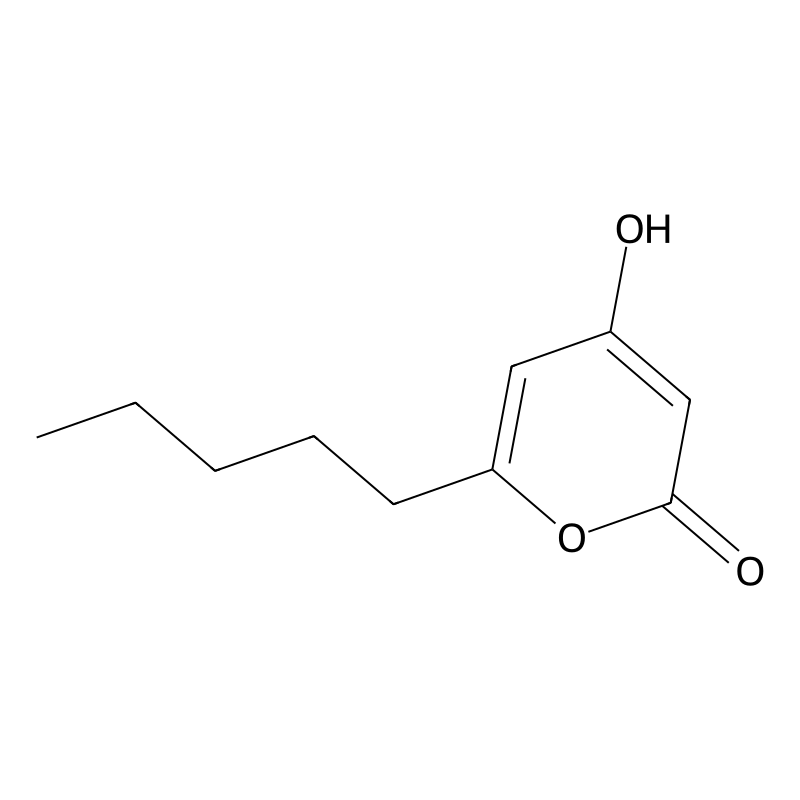3-(2-bromoethyl)-3-methyl-3H-diazirine
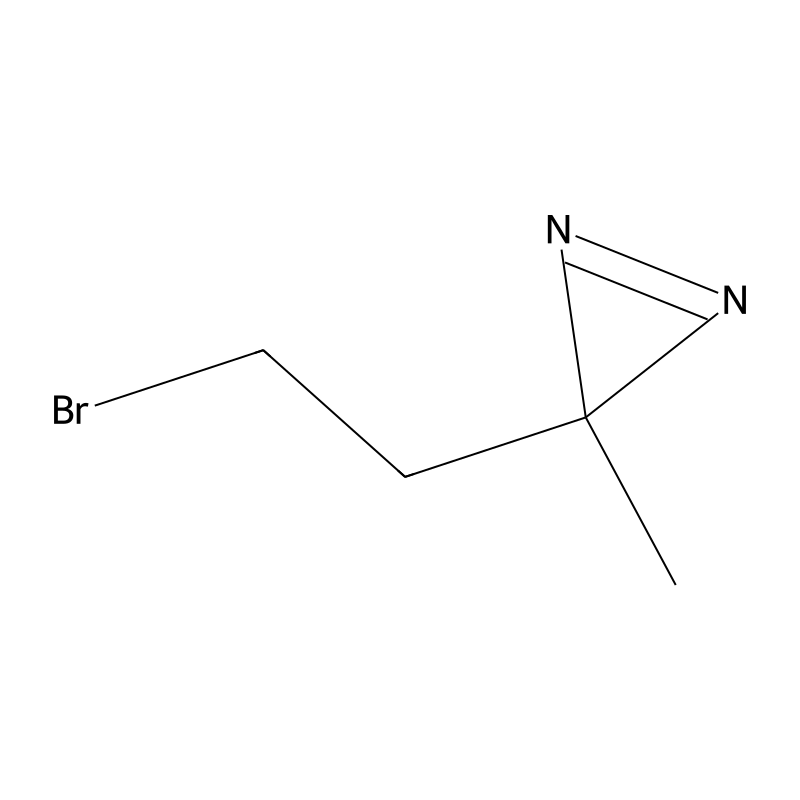
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Biochemistry
Application Summary: 3-(2-bromoethyl)-3-methyl-3H-diazirine is utilized in biochemistry for enzyme thermostabilization, which is crucial for enhancing enzyme function under various conditions .
Experimental Procedures: The compound is used to introduce covalent modifications into enzymes, thereby increasing their stability. This involves the use of polymerase chain reactions (PCR) and QuikChange protocols for gene amplification and plasmid modification .
Results and Outcomes: The application of this compound has led to significant increases in enzyme stability, with temperature resistance improvements of up to +27°C for thermal denaturation and +30°C for temperature-induced heme loss, without compromising catalytic activity .
Pharmacology
Application Summary: In pharmacology, 3-(2-bromoethyl)-3-methyl-3H-diazirine derivatives are explored for their potential as therapeutic agents due to their structural similarity to biologically active compounds .
Experimental Procedures: The compound’s derivatives are synthesized and tested for biological activities such as anti-tumor, antibacterial, and anti-viral effects. This involves complex organic synthesis techniques and bioactivity assays .
Results and Outcomes: Research has shown that these derivatives exhibit strong biological activities, making them promising candidates for drug development .
Material Science
Application Summary: In material science, the compound is used to modify the properties of materials, such as creating polymers with specific functionalities .
Experimental Procedures: It is incorporated into polymers to alter their thermal stability, mechanical strength, and chemical resistance. This involves polymerization reactions and subsequent material testing .
3-(2-Bromoethyl)-3-methyl-3H-diazirine (3-(2-BrEt)-3-Me-DAZ) is an organic compound belonging to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom.
Information on the origin and specific significance of 3-(2-BrEt)-3-Me-DAZ in scientific research is currently limited.
Molecular Structure Analysis
3-(2-BrEt)-3-Me-DAZ possesses a ring structure with two nitrogen atoms and one carbon atom. It also has a methyl group (CH3) attached to one of the carbon atoms and a bromoethyl group (CH2CH2Br) attached to the other carbon atom. The specific arrangement of these atoms gives the molecule its unique properties.
Chemical Reactions Analysis
Research on the specific chemical reactions of 3-(2-BrEt)-3-Me-DAZ is ongoing. However, diazirines are generally known to be unstable and readily undergo a process called ring scission, where the three-membered ring breaks open. [] This reaction can be triggered by light, heat, or strain.
